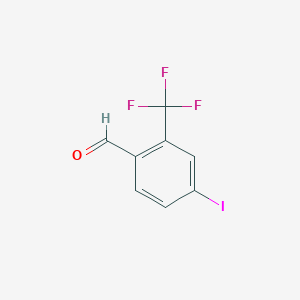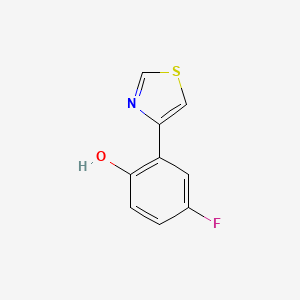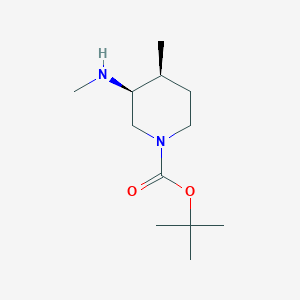
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
“(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound. It is an intermediate in the synthesis of Ledipasvir , a medication used to treat Hepatitis C .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of (S)-4-benzyloxazolidin-2-one as a starting material . Key transformations in the synthesis process include a highly efficient diastereoselective epoxidation, Lewis acid-catalyzed ring-opening with bromide, an SN2 reaction using NaN3, and a tandem reduction−cyclization reaction .Chemical Reactions Analysis
The compound is involved in various chemical reactions during its synthesis. For instance, it undergoes diastereoselective epoxidation and Lewis acid-catalyzed ring-opening . It also participates in an SN2 reaction with NaN3 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Enantioselective Synthesis : This compound has been utilized in the enantioselective synthesis of biologically active alkaloids like sedridine, allosedridine, methylsedridine, and others via a stereoselective process (Passarella et al., 2005).
- Derivative Synthesis : It serves as a starting material for synthesizing various asymmetric trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue et al., 2002).
- Piperidine Derivatives : Piperidines possessing ester functionality have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating their versatility in chemical reactions (Takács et al., 2014).
Medicinal and Biological Applications
- Luminescent Lanthanide Complexes : This compound is involved in synthesizing europium(III) and terbium(III) complexes, which have applications in biological media due to their stability and luminescent properties (Nocton et al., 2009).
- Piperidine-based Medicines : It is utilized in synthesizing piperidine-based medicines, highlighting its significance in developing therapeutic agents (Acharya & Clive, 2010).
Analytical and Synthetic Chemistry
- Crystallographic Analysis : The compound has been used in crystallographic studies to determine the configurations of other related compounds, demonstrating its role in analytical chemistry (Kolter et al., 1996).
- Synthesis of Non-proteinogenic Amino Acids : It is instrumental in synthesizing protected methyl esters of non-proteinogenic amino acids, showcasing its utility in advanced organic synthesis (Temperini et al., 2020).
Pharmacological Research
- Activation of K+ Channels : This compound is identified as an activator of small-conductance Ca2+-activated K+ channels, indicating its potential in pharmacological applications (Hougaard et al., 2009).
Polymer Science
- Polyamic Acid Synthesis : It is used in the synthesis of polyamic acid tert-butyl esters, relevant in the field of polymer science (Ueda & Mori, 1993).
Mécanisme D'action
Pharmacokinetics
The tert-butyl ester group is often used in medicinal chemistry to improve the lipophilicity and therefore the absorption and bioavailability of a compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester”. For example, the stability of the tert-butyl ester group can be influenced by the pH of the environment .
Analyse Biochimique
Biochemical Properties
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes . These effects are crucial for understanding the potential therapeutic applications of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . Understanding these molecular mechanisms is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can also result in adaptive cellular responses, which need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Understanding these metabolic pathways is essential for elucidating the overall impact of this compound on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization within different cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHDJLHNCEJBW-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


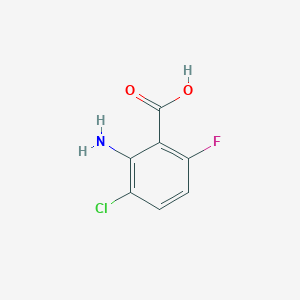

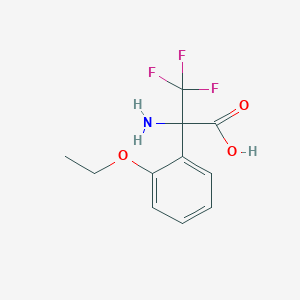
amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)
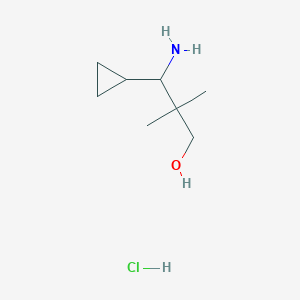

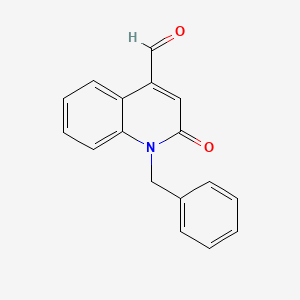

![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)

